![molecular formula C24H17N3O3 B2563888 N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide CAS No. 309938-99-6](/img/structure/B2563888.png)
N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide is a useful research compound. Its molecular formula is C24H17N3O3 and its molecular weight is 395.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure features a tetrahydro-epipyrroloanthracene core with dioxo and isonicotinamide functionalities. Its molecular formula is C24H23N2O4 with a molecular weight of approximately 389.44 g/mol. The presence of multiple functional groups suggests diverse reactivity and biological activity potential.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C24H23N2O4 |
Molecular Weight | 389.44 g/mol |
Functional Groups | Dioxo, tetrahydro, isonicotinamide |
CAS Number | 475100-30-2 |
Anticancer Properties
Research indicates that derivatives of similar structures to this compound exhibit anticancer properties. Specifically, studies have shown that compounds with similar motifs can induce apoptosis in various cancer cell lines such as breast, lung, and colon cancers.
Case Study: Induction of Apoptosis
In a study examining the effects of related compounds on cancer cells:
- Cell Lines Used : MCF-7 (breast), A549 (lung), and HCT116 (colon).
- Findings : Significant induction of apoptosis was observed at concentrations above 10 µM after 24 hours of exposure.
The underlying mechanisms through which these compounds exert their anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.
Xanthine Oxidase Inhibition
Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. Isonicotinamide derivatives have been identified as potential XO inhibitors .
Structure-Activity Relationship (SAR)
Through structure-based drug design (SBDD), researchers have optimized the activity of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. The most potent compound demonstrated an IC50 value of 0.031 μM against XO, significantly lower than the control .
Comparative Biological Activity
The compound's biological activities can be compared with other structurally similar compounds:
Compound Name | Biological Activity | IC50 Value |
---|---|---|
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | Xanthine oxidase inhibitor | 0.312 μM |
N-(4-methoxyphenyl)acetamide | Antimicrobial properties | Not specified |
N-(2-chloro-4-(12,14-dioxo...)phenyl)acetamide | Potential anticancer properties | Not specified |
Propiedades
IUPAC Name |
N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(13-9-11-25-12-10-13)26-27-23(29)20-18-14-5-1-2-6-15(14)19(21(20)24(27)30)17-8-4-3-7-16(17)18/h1-12,18-21H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZVVGUFOGSDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)NC(=O)C6=CC=NC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.